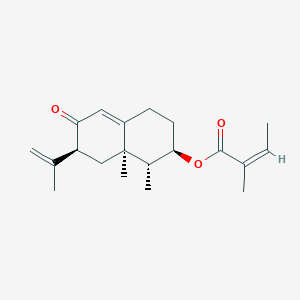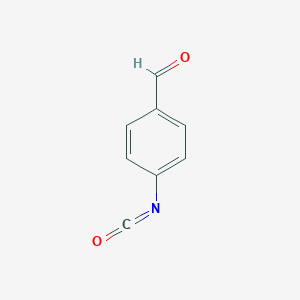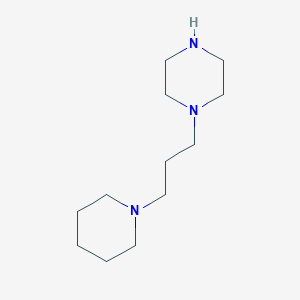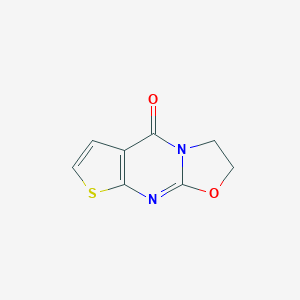
O-(6-chloropyridin-2-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(6-chloropyridin-2-yl)hydroxylamine, also known as CPON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPON is a derivative of hydroxylamine, which is a reactive chemical compound that is widely used in organic synthesis.
Mécanisme D'action
The mechanism of action of O-(6-chloropyridin-2-yl)hydroxylamine involves the formation of a covalent bond between the hydroxylamine group and the active site of the target enzyme. This covalent bond formation results in the inhibition of the enzyme's catalytic activity. The exact mechanism of inhibition may vary depending on the target enzyme, but it generally involves the disruption of the enzyme's active site or the prevention of substrate binding.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against several enzymes, including NOS and cytochrome P450 enzymes. Inhibition of NOS results in the reduction of NO production, which can have various physiological effects, including vasodilation, neurotransmission, and immune response. Inhibition of cytochrome P450 enzymes can result in the alteration of drug metabolism and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using O-(6-chloropyridin-2-yl)hydroxylamine in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the mechanism of action of these enzymes and for developing new therapeutic agents. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, biochemistry, and materials science.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound is a reactive chemical compound that can potentially interact with other molecules in the body, resulting in unwanted side effects. Therefore, caution should be exercised when handling this compound, and appropriate safety measures should be taken.
Orientations Futures
In the study of O-(6-chloropyridin-2-yl)hydroxylamine include the development of new therapeutic agents and the exploration of its potential applications in materials science.
Méthodes De Synthèse
The synthesis of O-(6-chloropyridin-2-yl)hydroxylamine involves the reaction of hydroxylamine with 6-chloropyridine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to yield this compound. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
O-(6-chloropyridin-2-yl)hydroxylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. NO is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Abnormalities in NO production have been linked to several diseases, including hypertension, diabetes, and cancer. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of these diseases.
In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes, including NOS and cytochrome P450 enzymes. This compound is a potent inhibitor of these enzymes and can be used to elucidate their catalytic mechanisms and substrate binding properties. This compound has also been used as a probe to study the redox properties of proteins and other biomolecules.
In materials science, this compound has been used as a building block for the synthesis of functionalized nanoparticles and other nanomaterials. This compound can be used to functionalize the surface of nanoparticles, which can then be used for various applications, including drug delivery, imaging, and sensing.
Propriétés
Numéro CAS |
119809-51-7 |
|---|---|
Formule moléculaire |
C5H5ClN2O |
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
O-(6-chloropyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H5ClN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2 |
Clé InChI |
YEOKOAFSAVMZSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)Cl)ON |
SMILES canonique |
C1=CC(=NC(=C1)Cl)ON |
Synonymes |
Pyridine, 2-(aminooxy)-6-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
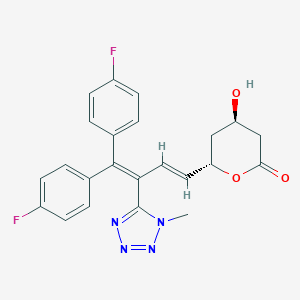
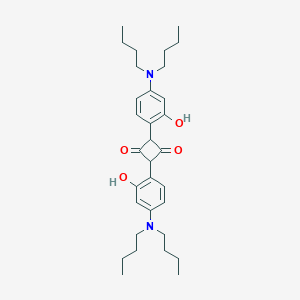
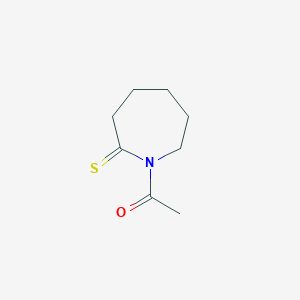

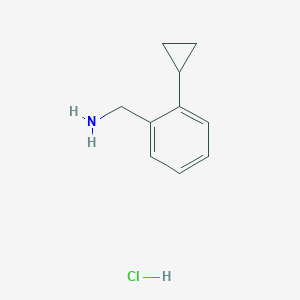
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
